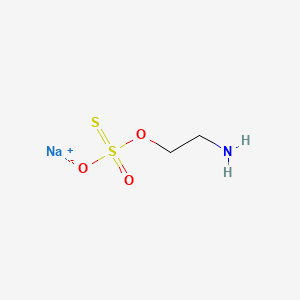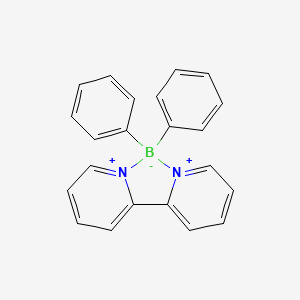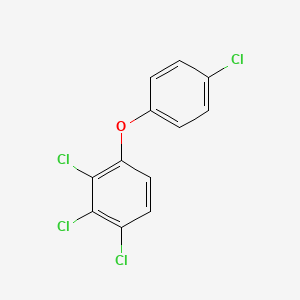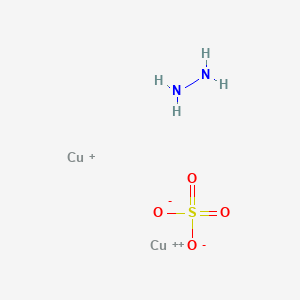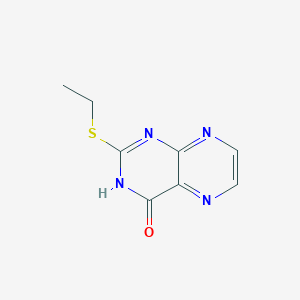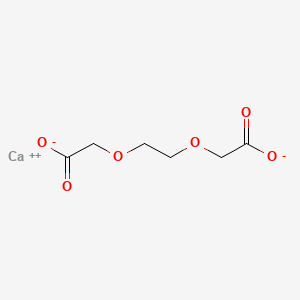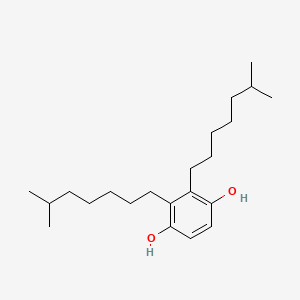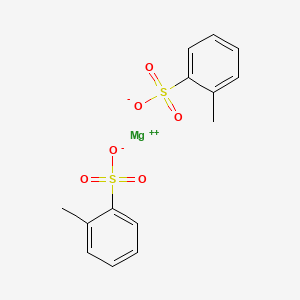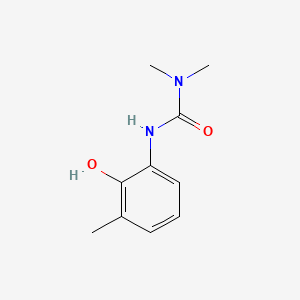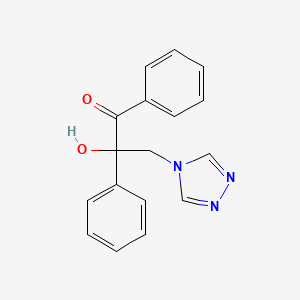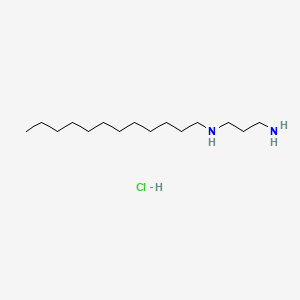
Quinocycline A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinocycline A is a quinocycline antibiotic derived from the actinomycete MicromonosporaThis compound is structurally related to other quinocycline antibiotics, such as kosinostatin and isoquinocycline B .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of quinocycline A involves the fermentation of Micromonospora species. The process begins with the cultivation of the microorganism in a suitable growth medium, followed by the extraction and purification of the antibiotic compound. The specific conditions for the fermentation process, including temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound .
Industrial Production Methods: Industrial production of this compound follows a similar approach to its laboratory synthesis but on a larger scale. The fermentation process is carried out in bioreactors, where the growth conditions are carefully controlled to ensure consistent production. After fermentation, the compound is extracted using solvent extraction techniques and purified through chromatography methods .
Analyse Des Réactions Chimiques
Types of Reactions: Quinocycline A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its chemical properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinocycline B, while reduction can yield various reduced derivatives .
Applications De Recherche Scientifique
Quinocycline A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of quinocycline antibiotics.
Biology: this compound is studied for its antibacterial properties and its potential to combat antibiotic-resistant bacteria.
Medicine: The compound is explored for its therapeutic potential in treating bacterial infections, particularly those caused by multidrug-resistant strains.
Mécanisme D'action
Quinocycline A exerts its effects by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to cell death. This mechanism is similar to that of other quinolone antibiotics .
Comparaison Avec Des Composés Similaires
Kosinostatin: Another quinocycline antibiotic with similar structural features and biological activity.
Isoquinocycline B: A stereoisomer of quinocycline A with comparable antibiotic properties
Uniqueness: this compound is unique due to its specific structural configuration and its potent activity against a broad spectrum of bacteria. Its ability to inhibit both DNA gyrase and topoisomerase IV makes it a valuable compound in the fight against antibiotic-resistant infections .
Propriétés
Numéro CAS |
37231-75-7 |
|---|---|
Formule moléculaire |
C33H36N2O10 |
Poids moléculaire |
620.6 g/mol |
Nom IUPAC |
(1S,16R,17R,19S)-16-[(4R,5S,6S)-4,5-dihydroxy-5-[(1S)-1-hydroxyethyl]-6-methyloxan-2-yl]oxy-3,10-dihydroxy-17-methylspiro[18-oxapentacyclo[15.2.1.02,15.04,13.06,11]icosa-2,4(13),6(11),7,9,14-hexaene-19,5'-3,3a,4,6-tetrahydro-2H-pyrrolo[2,3-b]pyrrole]-5,12-dione |
InChI |
InChI=1S/C33H36N2O10/c1-13(36)33(42)14(2)43-22(10-21(33)38)44-29-18-9-17-25(26(39)16-5-4-6-20(37)24(16)27(17)40)28(41)23(18)19-12-31(29,3)45-32(19)11-15-7-8-34-30(15)35-32/h4-6,9,13-15,19,21-22,29,36-38,41-42H,7-8,10-12H2,1-3H3,(H,34,35)/t13-,14-,15?,19-,21+,22?,29+,31+,32-,33+/m0/s1 |
Clé InChI |
IMTIFQNDLZIQEE-GPQDVTISSA-N |
SMILES isomérique |
C[C@H]1[C@@]([C@@H](CC(O1)O[C@@H]2C3=CC4=C(C(=C3[C@@H]5C[C@]2(O[C@@]56CC7CCN=C7N6)C)O)C(=O)C8=C(C4=O)C(=CC=C8)O)O)([C@H](C)O)O |
SMILES canonique |
CC1C(C(CC(O1)OC2C3=CC4=C(C(=C3C5CC2(OC56CC7CCN=C7N6)C)O)C(=O)C8=C(C4=O)C(=CC=C8)O)O)(C(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


